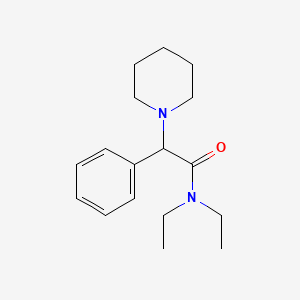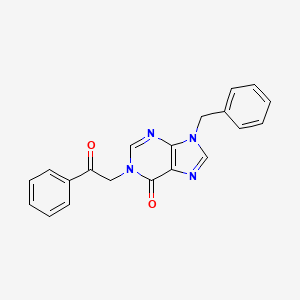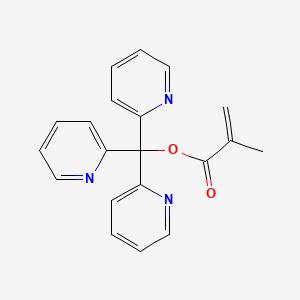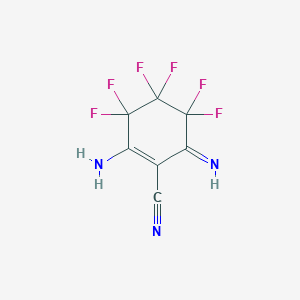
N,N-Dimethyl-10H-phenoxazine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-10H-phenoxazine-2-sulfonamide: is a chemical compound with the molecular formula C14H14N2O2S It is a derivative of phenoxazine, which is known for its diverse range of biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-10H-phenoxazine-2-sulfonamide typically involves the reaction of phenoxazine derivatives with sulfonamide groups. One common method includes the condensation of 2-aminophenol with dimethyl sulfate to form the phenoxazine core, followed by sulfonation using chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-10H-phenoxazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenoxazine derivatives .
Scientific Research Applications
Chemistry: N,N-Dimethyl-10H-phenoxazine-2-sulfonamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antitumor properties. It has shown promise in inhibiting the growth of certain bacterial and cancer cell lines .
Medicine: The compound’s pharmacological properties are being explored for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-10H-phenoxazine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and antitumor effects. The sulfonamide group plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Phenothiazine: Similar in structure but contains a sulfur atom in place of the oxygen atom in phenoxazine.
Phenoxazine: The parent compound, lacking the sulfonamide and dimethylamino groups.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different core structures.
Uniqueness: N,N-Dimethyl-10H-phenoxazine-2-sulfonamide is unique due to its combined phenoxazine and sulfonamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
92192-04-6 |
|---|---|
Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N,N-dimethyl-10H-phenoxazine-2-sulfonamide |
InChI |
InChI=1S/C14H14N2O3S/c1-16(2)20(17,18)10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)19-14/h3-9,15H,1-2H3 |
InChI Key |
BVIGLSCRHCOLQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


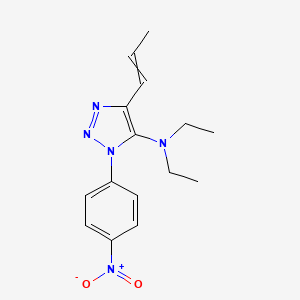
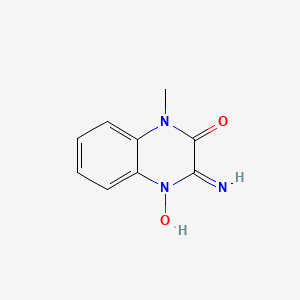
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

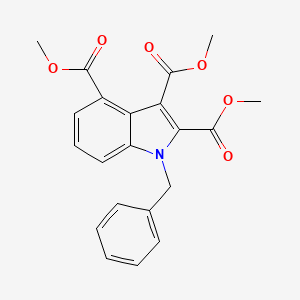
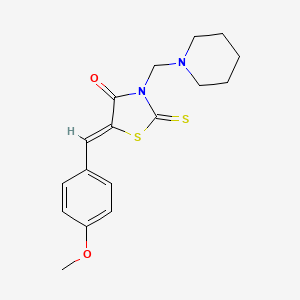
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
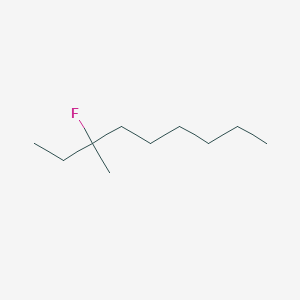
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)
